molecular formula C25H24ClNO2 B2872015 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 380437-35-4

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2872015
CAS No.: 380437-35-4
M. Wt: 405.92
InChI Key: UGFOTXAVNSQNBM-UHFFFAOYSA-N
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Description

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and an acridine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, including the formation of the acridine core, introduction of the tert-butyl group, and the addition of the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for further investigation in preclinical and clinical studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

The compound 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380437-35-4) is a derivative of tetrahydroacridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C25H24ClNO2
  • Molecular Weight : 405.92 g/mol
  • Structure : The compound features a tetrahydroacridine core with a tert-butyl group and a chlorophenyl moiety, contributing to its unique pharmacological profile.

1. Anticholinesterase Activity

Research indicates that derivatives of tetrahydroacridine exhibit significant anticholinesterase activity, making them potential candidates for Alzheimer's disease treatment. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

  • Case Study : In a study evaluating various tetrahydroacridine derivatives, the compound demonstrated a notable IC50 value against AChE, suggesting strong inhibitory potential compared to standard drugs like donepezil .

2. Neuroprotective Effects

The compound has been shown to provide neuroprotective effects in various in vitro models. Its ability to inhibit oxidative stress and apoptosis in neuronal cells is particularly noteworthy.

  • Mechanism : The neuroprotective action is attributed to the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, it interacts with neurotrophic factors that promote neuronal health .

3. Antitumor Activity

Preliminary studies have suggested that the compound exhibits antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation.

  • Research Findings : In vitro assays demonstrated that the compound inhibited cell growth in several cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticholinesteraseInhibition of AChE leading to increased acetylcholine levels
NeuroprotectiveModulation of neurotrophic factors and reduction of oxidative stress
AntitumorInhibition of kinases related to cancer cell proliferation

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(12-15-8-10-18(26)11-9-15)23-20(14-17)22(24(28)29)19-6-4-5-7-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOTXAVNSQNBM-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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